molecular formula C10H11Cl3Si B14647953 Trichloro[2-(2-ethenylphenyl)ethyl]silane CAS No. 52783-37-6

Trichloro[2-(2-ethenylphenyl)ethyl]silane

Cat. No.: B14647953
CAS No.: 52783-37-6
M. Wt: 265.6 g/mol
InChI Key: WNZIPGWLMNBYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro[2-(2-ethenylphenyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-(2-ethenylphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro[2-(2-ethenylphenyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method is the reaction of trichlorosilane with 2-(2-ethenylphenyl)ethene in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Trichloro[2-(2-ethenylphenyl)ethyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form a wide range of derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Oxidation: The vinyl group can undergo oxidation to form epoxides or other oxygenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents to prevent hydrolysis.

    Hydrolysis: Water or aqueous acids are used as reagents, and the reaction is often carried out at room temperature.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Major Products Formed

    Substitution Reactions: Various organosilicon compounds with different functional groups.

    Hydrolysis: Silanols and hydrochloric acid.

    Oxidation: Epoxides and other oxygenated derivatives.

Scientific Research Applications

Trichloro[2-(2-ethenylphenyl)ethyl]silane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.

    Organic Synthesis: Serves as a versatile building block for the preparation of complex organosilicon compounds.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of trichloro[2-(2-ethenylphenyl)ethyl]silane involves its ability to undergo various chemical transformations, primarily through the reactivity of the silicon-chlorine bonds and the vinyl group. The compound can interact with nucleophiles, electrophiles, and oxidizing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler compound with three chlorine atoms bonded to a silicon atom, used as a precursor for silicon-based materials.

    Ethyltrichlorosilane: Contains an ethyl group instead of the 2-(2-ethenylphenyl)ethyl group, used in the synthesis of organosilicon compounds.

    Chlorodimethylsilane: Features two methyl groups and one chlorine atom bonded to silicon, used in various organic synthesis applications.

Uniqueness

Trichloro[2-(2-ethenylphenyl)ethyl]silane is unique due to the presence of the 2-(2-ethenylphenyl)ethyl group, which imparts distinct reactivity and properties compared to simpler trichlorosilanes. This structural feature allows for the formation of more complex and functionalized organosilicon compounds, making it valuable in advanced materials and synthesis applications.

Properties

IUPAC Name

trichloro-[2-(2-ethenylphenyl)ethyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3Si/c1-2-9-5-3-4-6-10(9)7-8-14(11,12)13/h2-6H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZIPGWLMNBYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601166
Record name Trichloro[2-(2-ethenylphenyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52783-37-6
Record name Trichloro[2-(2-ethenylphenyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.